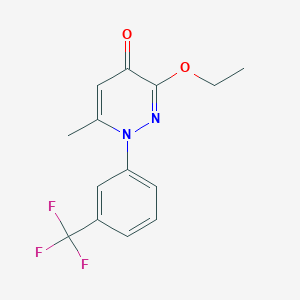
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research, particularly in the areas of pharmacology and medicinal chemistry. This compound is known for its potential therapeutic benefits and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are responsible for the inflammatory response. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone have been extensively studied. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are responsible for the inflammatory response. Additionally, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which play a crucial role in the progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone in lab experiments is its high purity and yield, which ensures accurate and reproducible results. Additionally, this compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for scientific research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone. One of the areas of interest is the development of more potent and selective COX-2 inhibitors based on this compound. Additionally, further research is needed to explore the anticancer potential of this compound and its derivatives. Furthermore, the potential use of this compound in the treatment of other inflammatory and pain-related disorders, such as osteoarthritis and rheumatoid arthritis, needs to be explored.
Métodos De Síntesis
The synthesis method of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone involves the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for scientific research applications.
Propiedades
Número CAS |
146824-77-3 |
|---|---|
Nombre del producto |
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone |
Fórmula molecular |
C14H13F3N2O2 |
Peso molecular |
298.26 g/mol |
Nombre IUPAC |
3-ethoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13-12(20)7-9(2)19(18-13)11-6-4-5-10(8-11)14(15,16)17/h4-8H,3H2,1-2H3 |
Clave InChI |
JLIJWYCKJBEEFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C(=CC1=O)C)C2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
CCOC1=NN(C(=CC1=O)C)C2=CC=CC(=C2)C(F)(F)F |
Sinónimos |
3-ethoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



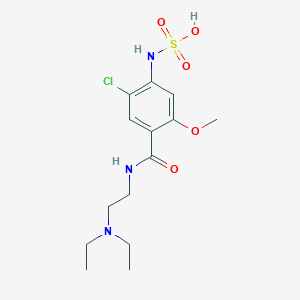
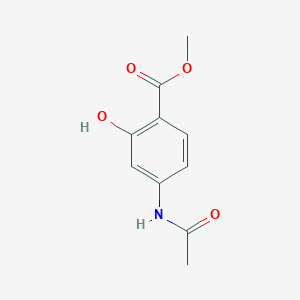
![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
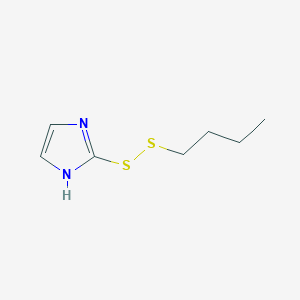
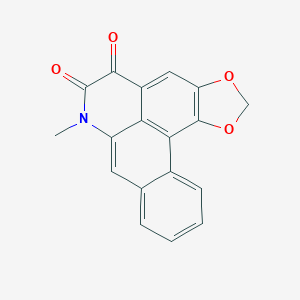
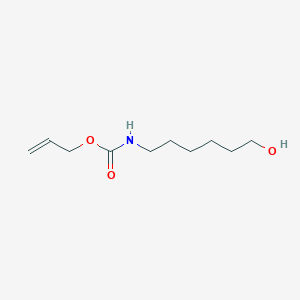
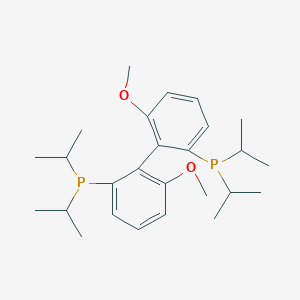
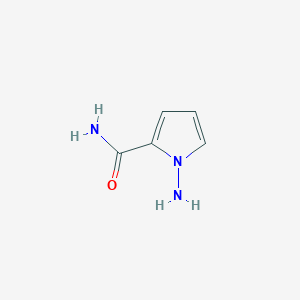
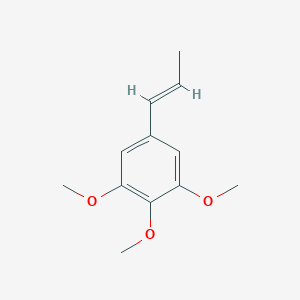
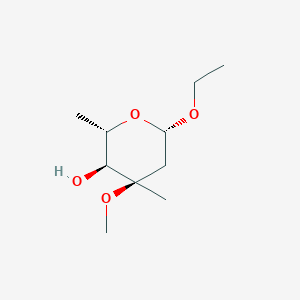
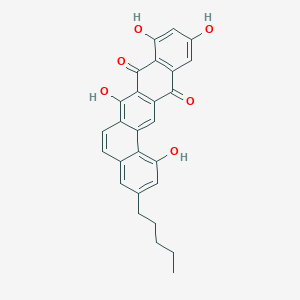
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)